N1-Methoxymethyl picrinine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

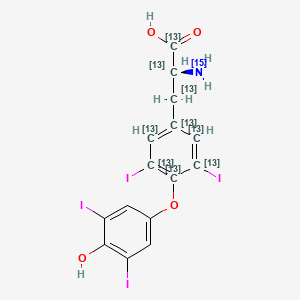

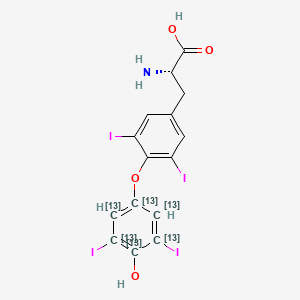

N1-Methoxymethyl picrinine is an indole alkaloid that can be isolated from the leaves of Alstonia scholaris . It is a type of compound that falls under the category of alkaloids .

Synthesis Analysis

The synthesis of N1-Methoxymethyl picrinine involves the isolation from the leaves of Alstonia scholaris . The 2,3-Secofernane triterpenoids, alstonic acids A and B, were isolated from the leaves of Alstonia scholaris together with an indole alkaloid, N1-Methoxymethyl picrinine .Molecular Structure Analysis

The molecular formula of N1-Methoxymethyl picrinine is C22H26N2O4 . The IUPAC name for this compound is 2H,12H-6,12a-Epoxy-2,7a-methanoindolo [2,3-a]quinolizine-14-carboxylic acid, 3-ethylidene-1,3,4,6,7,12b-hexahydro-12- (methoxymethyl)-, methyl ester, (2R,3E,5S,6S,7aR,12aR,12bS,14R) .Physical And Chemical Properties Analysis

N1-Methoxymethyl picrinine is a powder . It has a molecular weight of 382.5 g/mol . The compound is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación

Ethnomedicinal Values

Alstonia scholaris, the plant from which N1-Methoxymethyl picrinine is derived, is well recognized in Indian Pharmacopoeia, British Pharmacopoeia, French Pharmacopoeia, British Pharmaceutical Codex, and The Ayurvedic Pharmacopoeia of India . It has been used to cure fever, pain, inflammation, cancer, respiratory, and skin disorders .

Pharmacological Activities

The plant has demonstrated numerous pharmacological activities. For example, strictamine isolated from this plant has shown an equipotent antiviral activity to that of acyclovir .

Phytochemistry

Nearly 169 alkaloids have been reported along with iridoids, coumarins, flavonoids, and steroids from this plant . The hydro-alcoholic extract of leaves contains N1-Methoxymethyl picrinine .

Clinical Significances

The clinical significance of N1-Methoxymethyl picrinine is yet to be fully explored. However, the plant from which it is derived has been used in traditional medicine for various ailments .

Patents

Despite over 100 patents and numerous pharmacological activities of A. scholaris, only one product has reached the market . This indicates a gap between the existing knowledge and the requisites for commercialization of A. scholaris derived products .

CNS Depressant Action

Picrinine, a related compound, has shown CNS depressant action . It is used in diarrhea of malarial origin and for chronic intermittent fevers suppressed by quinine .

Safety and Hazards

Direcciones Futuras

Despite over 100 patents and numerous pharmacological activities of Alstonia scholaris, only one product has reached the market . The discovery of new potent antiviral indole alkaloids like N1-Methoxymethyl picrinine will require structure-activity relationship studies with natural analogues of this scaffold . This indicates a gap between the existing knowledge and the requisites for commercialization of Alstonia scholaris derived products .

Mecanismo De Acción

Target of Action

N1-Methoxymethyl picrinine is an indole alkaloid

Biochemical Pathways

It is known that it is an indole alkaloid, a class of compounds that often interact with various biochemical pathways . .

Result of Action

As an indole alkaloid, it may have various biological effects, but specific results of its action are currently unknown .

Action Environment

Like other chemical compounds, its action and stability could potentially be influenced by factors such as temperature, ph, and presence of other chemicals .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N1-Methoxymethyl picrinine involves the use of a multi-step reaction process. The starting materials are commercially available and can be easily obtained. The reaction steps involve the use of various reagents and solvents to achieve the desired product.", "Starting Materials": [ "Picrinine", "Formaldehyde", "Methanol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Reaction of picrinine with formaldehyde in methanol to form N1-formyl picrinine", "Step 2: Reduction of N1-formyl picrinine with sodium borohydride to form N1-hydroxymethyl picrinine", "Step 3: Methylation of N1-hydroxymethyl picrinine with methyl iodide in the presence of sodium hydroxide to form N1-methoxymethyl picrinine", "Step 4: Extraction of N1-methoxymethyl picrinine from the reaction mixture using ethyl acetate", "Step 5: Purification of the product using column chromatography to obtain pure N1-methoxymethyl picrinine" ] } | |

Número CAS |

1158845-78-3 |

Fórmula molecular |

C22H26N2O4 |

Apariencia |

Powder |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[4-[1,1,2,2-Tetradeuterio-2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B602725.png)

![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B602730.png)

![4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B602733.png)

![4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B602734.png)